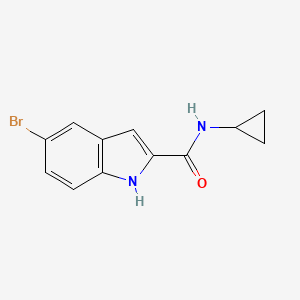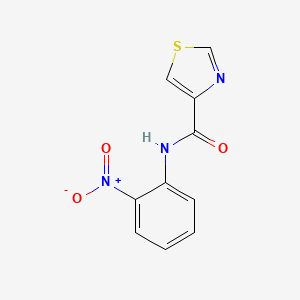
(6-Ethyl-5-methoxypyridin-2-yl)methanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Ethyl-5-methoxypyridin-2-yl)methanamine;dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of an ethyl group at the 6th position, a methoxy group at the 5th position, and a methanamine group at the 2nd position of the pyridine ring. The compound is typically used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Ethyl-5-methoxypyridin-2-yl)methanamine;dihydrochloride involves several steps. One common method includes the alkylation of 2-chloro-5-methoxypyridine with ethylamine, followed by the reduction of the resulting intermediate to obtain the desired product. The reaction conditions typically involve the use of a suitable solvent, such as ethanol, and a reducing agent, such as sodium borohydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(6-Ethyl-5-methoxypyridin-2-yl)methanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Amine derivatives with varying degrees of saturation.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
(6-Ethyl-5-methoxypyridin-2-yl)methanamine;dihydrochloride is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (6-Ethyl-5-methoxypyridin-2-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved.
Comparison with Similar Compounds
Similar Compounds
(6-Methoxypyridin-2-yl)methanamine: Lacks the ethyl group at the 6th position.
(6-Methylpyridin-2-yl)ethanamine: Contains a methyl group instead of a methoxy group.
2-Chloro-6-ethoxypyridine: Contains a chloro group instead of a methanamine group.
Uniqueness
(6-Ethyl-5-methoxypyridin-2-yl)methanamine;dihydrochloride is unique due to the specific combination of functional groups on the pyridine ring. This unique structure imparts distinct chemical properties, making it valuable for various research applications. The presence of both ethyl and methoxy groups enhances its reactivity and potential for forming diverse derivatives.
Properties
Molecular Formula |
C9H16Cl2N2O |
|---|---|
Molecular Weight |
239.14 g/mol |
IUPAC Name |
(6-ethyl-5-methoxypyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-3-8-9(12-2)5-4-7(6-10)11-8;;/h4-5H,3,6,10H2,1-2H3;2*1H |
InChI Key |
PHSGQDFVZAJXOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=N1)CN)OC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


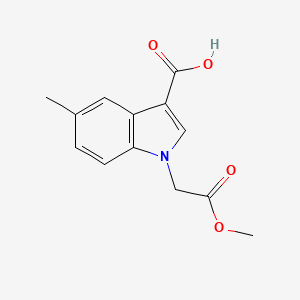

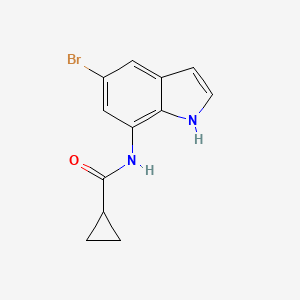
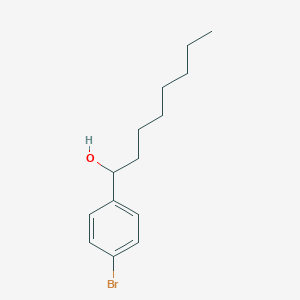
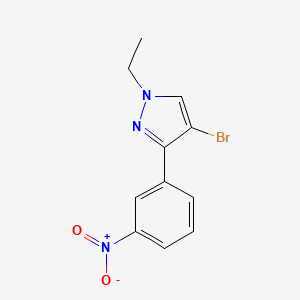

![methyl (2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoyl]-5-prop-2-enylpyrrolidine-2-carboxylate](/img/structure/B13887595.png)



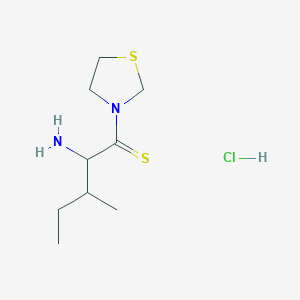
![Ethyl 3-fluoro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13887631.png)
